Fluticasone propionate-d5

Beschreibung

BenchChem offers high-quality Fluticasone propionate-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluticasone propionate-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

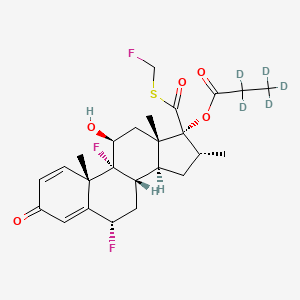

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWTYOKRWGGJOA-AMTWIDTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501101416 |

Source

|

| Record name | S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093258-28-6 |

Source

|

| Record name | S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093258-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Fluticasone Propionate-d5 in Bioanalytical Quantification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluticasone propionate, a potent synthetic corticosteroid, is widely utilized in the treatment of asthma and allergic rhinitis. Due to its high potency, therapeutic doses result in very low systemic concentrations, often in the picogram per milliliter (pg/mL) range. This presents a significant challenge for pharmacokinetic and bioequivalence studies, necessitating highly sensitive and robust analytical methods for its quantification in biological matrices. To meet these rigorous demands, stable isotope-labeled internal standards have become indispensable. This guide focuses on the critical role of Fluticasone propionate-d5 in the bioanalysis of fluticasone propionate, providing a comprehensive overview of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Core Principle: Isotope Dilution Mass Spectrometry

The use of Fluticasone propionate-d5 is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled analyte (Fluticasone propionate-d5) is added to the sample at the earliest stage of analysis. This "internal standard" is chemically identical to the analyte of interest (fluticasone propionate) and thus exhibits the same behavior during sample extraction, chromatography, and ionization. However, it is distinguishable by its higher mass due to the incorporation of five deuterium atoms.

By measuring the ratio of the mass spectrometric response of the native analyte to that of the stable isotope-labeled internal standard, any variations or losses during the analytical process can be effectively normalized. This approach significantly enhances the accuracy, precision, and reproducibility of the quantification, which is crucial for regulatory compliance and reliable clinical data.

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of fluticasone propionate using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters for Fluticasone Propionate and its Deuterated Internal Standard

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

| Fluticasone Propionate | 501.0 | 293.05 | [1] |

| Fluticasone Propionate | 501.2 | 293.2 | |

| Fluticasone Propionate | 501.2 | 313.2 | |

| Fluticasone Propionate-d5 | 506.0 | 313.1 | [1] |

| Fluticasone Propionate-d3 | 503.59 | 313.2 |

Table 2: Comparison of LC-MS/MS Method Performance for Fluticasone Propionate Quantification

| Lower Limit of Quantification (LLOQ) | Linear Range | Matrix | Internal Standard | Reference |

| 0.2 pg/mL | 0.2 - 120.0 pg/mL | Human Plasma | Fluticasone Propionate-d5 | [1] |

| 0.200 pg/mL | 0.200 - 120 pg/mL | Human K2EDTA Plasma | Fluticasone Propionate-d3 | |

| 0.48 pg/mL | 0.488 - 250 pg/mL | Human Plasma | Fluticasone Propionate-d3 | |

| 3.1 pg/mL | 3 - 255.5 pg/mL | Human Plasma | Fluticasone Propionate-d5 | |

| 1 pg/mL | 1.009 - 200.45 pg/mL | Human Plasma | 13C3-Fluticasone Propionate | |

| 10 pg/mL | 10 - 1000 pg/mL | Human Plasma | 13C3-Fluticasone Propionate |

Experimental Protocols

A generalized, yet detailed, experimental protocol for the quantification of fluticasone propionate in human plasma using Fluticasone propionate-d5 as an internal standard is provided below. This protocol is a synthesis of common practices found in the literature.

1. Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of fluticasone propionate and Fluticasone propionate-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the fluticasone propionate stock solution with 50% methanol/water to create working solutions for calibration standards and QC samples. Prepare a separate working solution for Fluticasone propionate-d5.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions of fluticasone propionate to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations). A known amount of the Fluticasone propionate-d5 working solution is added to all calibration standards, QCs, and unknown samples.

2. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for extracting fluticasone propionate from plasma and removing matrix interferences.

-

Pre-treatment: To a 500 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Fluticasone propionate-d5 internal standard working solution. Vortex mix.

-

Protein Precipitation (Optional but recommended): Add a protein precipitating agent such as zinc sulfate solution and vortex. Centrifuge to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Sample Loading: Load the pre-treated plasma sample (or supernatant after protein precipitation) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent solution (e.g., 20-25% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with a stronger organic solvent (e.g., acetonitrile or dichloromethane).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.

Figure 2: A typical solid-phase extraction workflow.

3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ions (Q1) for fluticasone propionate and Fluticasone propionate-d5 are selected and fragmented in the collision cell, and specific product ions (Q3) are monitored.

-

4. Data Analysis and Quantification

-

The peak areas of the analyte (fluticasone propionate) and the internal standard (Fluticasone propionate-d5) are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

The concentration of fluticasone propionate in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Conclusion

Fluticasone propionate-d5 is an essential tool for the accurate and precise quantification of fluticasone propionate in biological matrices. Its use as an internal standard in LC-MS/MS methods, based on the principle of isotope dilution, allows for the correction of analytical variability, thereby ensuring the high quality and reliability of bioanalytical data. The methodologies outlined in this guide provide a framework for researchers and scientists in the development and validation of robust analytical methods for pharmacokinetic, bioequivalence, and other clinical studies involving fluticasone propionate.

References

The Gold Standard in Quantitative Mass Spectrometry: A Technical Guide to the Purpose of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals in mass spectrometry. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles: Why Deuterium Labeling is the Gold Standard

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays. The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[2]

The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1] Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[3]

-

Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps can be inconsistent. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the ratio of analyte to internal standard remains constant.[1]

-

Correction for Instrumental Variability: Deuterated internal standards also account for variations in instrument performance, such as fluctuations in injection volume and detector response.[1]

By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of error are effectively normalized, leading to highly accurate and precise quantification. This process is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[2]

Data Presentation: Quantitative Comparison of Analytical Methods

The impact of using a stable isotope-labeled internal standard (SIL-IS) compared to a structural analogue or no internal standard is evident in the improved performance of bioanalytical assays. The following tables summarize validation data from studies that highlight these benefits.

Table 1: Comparison of Assay Performance for an Immunosuppressant Drug Using a Deuterated vs. a Structural Analogue Internal Standard

| Parameter | Deuterated Internal Standard | Structural Analogue Internal Standard | Acceptance Criteria (ICH M10) |

| Intra-Assay Precision (%CV) | 0.9 - 14.7% | Generally higher and more variable | ≤ 15% (≤ 20% at LLOQ) |

| Inter-Assay Precision (%CV) | 2.5 - 12.5% | Generally higher and more variable | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | 90 - 113% | 96.8% (with higher standard deviation) | Within ± 15% (± 20% at LLOQ) |

| Matrix Effect (%CV) | Well-compensated | Can be significant and variable | IS-normalized matrix factor CV ≤ 15% |

Data synthesized from studies on immunosuppressants and other pharmaceuticals.[4]

Table 2: Bioanalytical Method Validation Data for Atorvastatin Using a Deuterated Internal Standard

| Parameter | Acceptance Criteria | Observed Performance with Deuterated IS |

| Linearity (r²) | ≥ 0.99 | 0.9989 |

| Precision (%CV) | Within-batch: ≤15% (≤20% for LLOQ) | 3.48% - 9.28% |

| Between-batch: ≤15% (≤20% for LLOQ) | 3.475% | |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within-batch: 99.18% - 115% |

| Between-batch: 99.18% | ||

| Recovery (%) | Consistent and reproducible | 72.48% - 81.48% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.2 ng/mL |

The data demonstrates that the use of a deuterated internal standard enables the method to meet the stringent acceptance criteria set by regulatory agencies.[5]

Mandatory Visualization

Experimental Protocols

This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of a small molecule drug in human plasma using a deuterated internal standard.

Protocol 1: Quantification of an Antiviral Drug (Adefovir) in Human Urine

1. Materials and Reagents

-

Analyte: Adefovir

-

Internal Standard: Adefovir-d4

-

Reagents: Purified water, Trichloroacetic acid (10% w/v)

-

Biological Matrix: Human urine

2. Sample Preparation [6]

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Dilute 100 µL of the urine sample with 900 µL of purified water in a microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL Adefovir-d4 internal standard working solution to the diluted urine sample.

-

Vortex the mixture for 30 seconds.

-

Add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.

-

Vortex the sample for 2 minutes.

-

Centrifuge the sample at 12,000 rpm for 6 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Linearity: The method demonstrates excellent linearity over a concentration range of 2.0 to 1,000 ng/mL for Adefovir in human urine, with a coefficient of determination (r²) consistently greater than 0.99.[6]

Protocol 2: Therapeutic Drug Monitoring of an Immunosuppressant (Tacrolimus) in Whole Blood

1. Materials and Reagents

-

Analyte: Tacrolimus

-

Internal Standard: [¹³C,D₂]-Tacrolimus

-

Reagents: Methanol

-

Biological Matrix: Whole blood

2. Sample Preparation [7]

-

To 50 µL of whole blood sample (calibrator, quality control, or patient sample), add 100 µL of a working solution of the deuterated internal standard ([¹³C,D₂]-Tacrolimus) in methanol.

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis [7]

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

4. Data Analysis [5]

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Deuterated internal standards are not merely a technical convenience but a fundamental component of robust and reliable quantitative bioanalysis.[5] By mimicking the behavior of the analyte throughout the analytical process, they provide an effective means to correct for inevitable sources of variation, thereby ensuring the accuracy and precision of the data. The use of deuterated internal standards is a powerful strategy for improving the quality and reliability of bioanalytical data, making it an indispensable tool for drug development and clinical research.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Deep Dive into Deuterated and Non-Deuterated Fluticasone Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Fluticasone Propionate-d5 and its non-deuterated counterpart, Fluticasone Propionate. This document delves into their core properties, analytical applications, and the fundamental principles that differentiate them, offering valuable insights for researchers and professionals in drug development and analysis.

Introduction to Fluticasone Propionate and its Deuterated Analog

Fluticasone propionate is a potent synthetic corticosteroid belonging to the glucocorticoid class of drugs.[1][2] It is widely prescribed for the management of inflammatory conditions such as asthma and allergic rhinitis.[1][3] The therapeutic effects of fluticasone propionate are mediated through its high affinity for the glucocorticoid receptor (GR), leading to the modulation of gene expression and the suppression of inflammatory responses.[1][2]

Fluticasone propionate-d5 is a stable isotope-labeled version of fluticasone propionate, where five hydrogen atoms on the propionate moiety have been replaced with deuterium.[4] This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for mass spectrometry-based quantification of fluticasone propionate in biological matrices.[4][5][] The near-identical chemical properties with a distinct mass difference allow for precise and accurate measurements, correcting for variations during sample preparation and analysis.[]

Physicochemical and Pharmacokinetic Properties

While Fluticasone Propionate-d5 is chemically almost identical to the non-deuterated form, the substitution of hydrogen with deuterium results in a slightly higher molecular weight. The core physicochemical and pharmacokinetic properties of non-deuterated fluticasone propionate are well-characterized. It is a white to off-white powder, practically insoluble in water.[7]

Table 1: Physicochemical Properties of Fluticasone Propionate and Fluticasone Propionate-d5

| Property | Fluticasone Propionate | Fluticasone Propionate-d5 |

| Molecular Formula | C25H31F3O5S | C25H26D5F3O5S |

| Molecular Weight | 500.57 g/mol [8] | 505.60 g/mol [9] |

| CAS Number | 80474-14-2[8] | 1093258-28-6[4] |

| Melting Point | 275 °C[7] | 250-252 °C (decomposes)[10] |

| Solubility | Practically insoluble in water, slightly soluble in methanol and ethanol.[7] | Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[11] |

| Appearance | White to off-white powder[7] | White to Off-White Solid[10] |

Table 2: Pharmacokinetic Parameters of Non-Deuterated Fluticasone Propionate

| Parameter | Value |

| Protein Binding | ~99%[12][13] |

| Metabolism | Extensive first-pass metabolism in the liver by cytochrome P450 3A4 (CYP3A4) to an inactive carboxylic acid metabolite.[12][13] |

| Elimination | Primarily through fecal excretion with a small portion excreted in the urine.[12][13] |

| Bioavailability | Low systemic bioavailability after oral inhalation (<2%) or intranasal administration.[12] |

| Volume of Distribution | 4.2 L/kg[12][13] |

The pharmacokinetic properties of Fluticasone Propionate-d5 are not studied for therapeutic purposes. However, its utility as an internal standard relies on it co-eluting with the non-deuterated drug during chromatographic separation and exhibiting similar ionization efficiency in the mass spectrometer source, while being distinguishable by its higher mass.[]

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Fluticasone propionate exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[1] This ligand-receptor complex then translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This interaction leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[1][2]

Caption: Glucocorticoid Receptor Signaling Pathway of Fluticasone Propionate.

The Kinetic Isotope Effect: A Theoretical Consideration

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered.[14][15] This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[16] If the cleavage of a C-H bond is the rate-determining step in the metabolism of a drug, replacing that hydrogen with deuterium can slow down the metabolic process.[14][17]

While this principle has been explored to develop drugs with improved pharmacokinetic profiles, there is currently no evidence to suggest that Fluticasone Propionate-d5 has been developed for therapeutic use or that its deuteration at the propionate moiety significantly alters its metabolism, which primarily occurs at the S-fluoromethyl carbothioate group.[12] Its primary and established role remains as an internal standard in analytical methods.[4][5]

Experimental Protocols

Synthesis of Fluticasone Propionate

The synthesis of fluticasone propionate is a multi-step process that often starts from flumethasone or a related steroid intermediate.[18][19] A general overview of a synthetic route is as follows:

-

Intermediate Preparation: A key intermediate, 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid, is prepared from a suitable steroid precursor.[19]

-

Thioesterification: The carboxylic acid intermediate is activated and then reacted with a source of hydrogen sulfide to form the corresponding thiocarboxylic acid.[18]

-

Esterification: The 17α-hydroxyl group is esterified with propionyl chloride in the presence of a base.[18]

-

Alkylation: The thiocarboxylic acid is alkylated with a fluoromethylating agent to introduce the S-fluoromethyl group, yielding fluticasone propionate.[18][20]

-

Purification: The final product is purified by crystallization.[19]

Bioanalytical Quantification of Fluticasone Propionate using LC-MS/MS with a Deuterated Internal Standard

The following protocol outlines a general procedure for the quantification of fluticasone propionate in human plasma.

Materials:

-

Human plasma samples

-

Fluticasone propionate analytical standard

-

Fluticasone propionate-d5 (internal standard)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile, water (LC-MS grade)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

To a known volume of plasma (e.g., 500 µL), add a precise amount of Fluticasone propionate-d5 internal standard solution.[21]

-

Precondition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove interferences.

-

Elute the analyte and internal standard with a high-organic-content solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.[22]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

-

Separate the analyte and internal standard using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Detect the compounds using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for fluticasone propionate (e.g., m/z 501.2 -> 293.2) and fluticasone propionate-d5 (e.g., m/z 506.2 -> 293.2).[21][23]

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of standards with known concentrations of fluticasone propionate and a fixed concentration of the internal standard.

-

Calculate the concentration of fluticasone propionate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Experimental Workflow for Bioanalytical Quantification.

Conclusion

Fluticasone propionate-d5 serves as a critical analytical tool, enabling the precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. While the deuteration introduces a mass difference essential for its role as an internal standard, the fundamental physicochemical and pharmacological properties remain largely unchanged. The potential for a clinically relevant kinetic isotope effect due to deuteration at the propionate moiety has not been established, and its primary application remains firmly in the realm of bioanalysis. This guide provides researchers and drug development professionals with a foundational understanding of the key differences and applications of these two molecules, highlighting the importance of isotopic labeling in modern pharmaceutical research.

References

- 1. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Fluticasone propionate | 80474-14-2 [chemicalbook.com]

- 8. Fluticasone propionate-D5 | CAS No- 1093258-28-6 | Simson Pharma Limited [simsonpharma.com]

- 9. Fluticasone Propionate D5 [artis-standards.com]

- 10. Fluticasone propionate-d5 | 1093258-28-6 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 17. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. WO2012029077A2 - Process for preparing fluticasone propionate/furoate - Google Patents [patents.google.com]

- 20. US8344168B2 - Process for the preparation of fluticasone propionate - Google Patents [patents.google.com]

- 21. shimadzu.com [shimadzu.com]

- 22. sciex.com [sciex.com]

- 23. ijrar.org [ijrar.org]

Synthesis and Purification of Fluticasone Propionate-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fluticasone propionate-d5, an important isotopically labeled internal standard for bioanalytical and pharmacokinetic studies of Fluticasone Propionate. The methodologies detailed herein are based on established principles of steroid chemistry and chromatographic purification, adapted for the preparation of this deuterated analogue.

Introduction

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1][2] For accurate quantification in biological matrices, a stable isotope-labeled internal standard is essential to correct for matrix effects and variations during sample processing.[3] Fluticasone propionate-d5, in which the five hydrogen atoms on the propionate moiety are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled drug and its distinct mass-to-charge ratio.[4][5] This guide outlines a robust laboratory-scale synthesis and purification strategy for Fluticasone propionate-d5.

Synthesis of Fluticasone Propionate-d5

The synthesis of Fluticasone propionate-d5 is achieved through the esterification of a suitable Fluticasone precursor with a deuterated propionylating agent. A common precursor is 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid. The key deuterated reagent is Propionyl-d5 chloride.[4][6]

Synthesis Pathway

Caption: Synthesis of Fluticasone propionate-d5 via esterification.

Experimental Protocol: Esterification

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid (1.0 eq) in anhydrous acetone (10-15 mL per gram of starting material).

-

Base Addition: Cool the solution to 0-5 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[7]

-

Acylation: In a separate flask, dissolve Propionyl-d5 chloride (1.5 eq) in anhydrous acetone (2-3 mL per gram).[4] Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[8]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture back to 0-5 °C and slowly add purified water to precipitate the crude product.

-

Isolation: Filter the precipitate under vacuum, wash the solid with cold purified water until the filtrate is neutral, and then with a small amount of cold acetone.

-

Drying: Dry the crude Fluticasone propionate-d5 under vacuum at 40-50 °C to a constant weight.

Purification of Fluticasone Propionate-d5

The crude product typically contains unreacted starting materials and side products, necessitating further purification. A two-step purification process involving crystallization followed by preparative HPLC is recommended to achieve high purity.

Purification Workflow

Caption: Purification workflow for Fluticasone propionate-d5.

Experimental Protocol: Crystallization

-

Dissolution: Dissolve the crude Fluticasone propionate-d5 in a minimal amount of acetone at 40-50 °C.[9]

-

Precipitation: To the stirred solution, slowly add purified water as an anti-solvent until the solution becomes turbid.[10][11][12]

-

Crystallization: Cool the mixture slowly to room temperature and then in an ice bath for at least 1 hour to complete the crystallization process.

-

Isolation and Drying: Filter the crystals, wash with a cold acetone/water mixture, and dry under vacuum at 50 °C.[9]

Experimental Protocol: Preparative HPLC

For achieving the highest purity required for an internal standard, preparative reverse-phase HPLC is employed.

-

Sample Preparation: Dissolve the partially purified product in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Conditions:

-

Fraction Collection: Collect the fractions corresponding to the main peak of Fluticasone propionate-d5.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure product.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis and purification of Fluticasone propionate-d5.

Table 1: Synthesis Reaction Parameters and Illustrative Results

| Parameter | Value |

| Starting Material | 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid |

| Deuterated Reagent | Propionyl-d5 chloride |

| Molar Ratio (Precursor:Reagent) | 1 : 1.5 |

| Solvent | Anhydrous Acetone |

| Base | Triethylamine |

| Reaction Temperature | 0-5 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Illustrative Crude Yield | 85-95% |

| Illustrative Crude Purity (HPLC) | ~90% |

Table 2: Purification and Final Product Characterization (Illustrative Data)

| Purification Step | Method | Solvent System | Illustrative Yield | Illustrative Purity (HPLC) |

| Step 1 | Crystallization | Acetone/Water | 80-90% | >95% |

| Step 2 | Preparative HPLC | Acetonitrile/Water | 70-80% | >99.5% |

| Overall Yield | - | - | 48-68% | - |

| Final Product Form | - | - | White to off-white crystalline solid | - |

| Isotopic Purity (MS) | - | - | >98 atom % D | - |

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity. A reverse-phase C18 column with a mobile phase of methanol and water can be used, with UV detection at approximately 235 nm.[15]

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass spectrum should show the expected molecular ion peak for the d5-labeled compound.[3][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the positions of deuterium incorporation. The 1H NMR spectrum should show a significant reduction or absence of signals corresponding to the propionate group. The 13C NMR will also show characteristic changes.[16]

Conclusion

The synthesis and purification of Fluticasone propionate-d5 can be reliably achieved through a multi-step process involving esterification with a deuterated reagent, followed by crystallization and preparative HPLC. The detailed protocols and illustrative data provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the production of high-purity labeled internal standards for critical bioanalytical applications.

References

- 1. waters.com [waters.com]

- 2. sciex.com [sciex.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. CAS 352439-04-4: PROPIONYL-D5 CHLORIDE | CymitQuimica [cymitquimica.com]

- 5. iatdmct2017.jp [iatdmct2017.jp]

- 6. US8344168B2 - Process for the preparation of fluticasone propionate - Google Patents [patents.google.com]

- 7. CN110698530A - Synthesis method of fluticasone propionate - Google Patents [patents.google.com]

- 8. EP1474436B1 - Process for the production of fluticasone propionate, in particular of polymorphic form 1 - Google Patents [patents.google.com]

- 9. US10370402B2 - Process for the preparation of fluticasone propionate form 1 - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. HPLC Method for Analysis of Fluticasone Propionate in Nasal Spray on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 14. asianpubs.org [asianpubs.org]

- 15. seejph.com [seejph.com]

- 16. Characterisation of impurities in bulk drug batches of fluticasone propionate using directly coupled HPLC-NMR spectroscopy and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard's Subtle Shift: A Technical Guide to the Physicochemical Differences Between Analytes and Their Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in chromatography and mass spectrometry, deuterated compounds are often hailed as the "gold standard" for internal standards. Their near-identical chemical nature to the analyte of interest provides a powerful tool for correcting analytical variability. However, the substitution of hydrogen with its heavier isotope, deuterium, is not without consequence. This subtle change in mass introduces a cascade of physicochemical differences that can significantly impact analytical outcomes. This in-depth technical guide explores these core differences, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers to navigate the nuances of using deuterated standards.

The Foundation: Why Deuterated Standards?

Deuterated standards are invaluable in analytical chemistry, primarily for isotope dilution mass spectrometry (IDMS).[1] By introducing a known quantity of a deuterated standard into a sample, it acts as a chemical mimic of the analyte.[1] This allows for the correction of variations during sample preparation, such as extraction losses, and fluctuations in instrument response, including ionization efficiency.[1][2] The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference, while their similar chemical behavior ensures they are affected proportionally by the analytical process.[1][2]

The Isotope Effect: A Double-Edged Sword

The primary origin of the physicochemical differences between an analyte and its deuterated standard lies in the deuterium isotope effect . This effect manifests in two principal forms: the kinetic isotope effect (KIE) and the chromatographic isotope effect.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point vibrational energy.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step.[3] This phenomenon, known as the deuterium kinetic isotope effect (KIE), has significant implications in mass spectrometry and drug metabolism studies.[3][4]

In mass spectrometry, the KIE can influence fragmentation patterns. If a C-H bond is cleaved during fragmentation, the corresponding C-D bond in the deuterated standard will break less readily, potentially leading to different fragment ion ratios compared to the analyte.[5] This can be a critical consideration when selecting precursor-product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

dot

Caption: The Kinetic Isotope Effect (KIE).

The Chromatographic Isotope Effect

Perhaps the most frequently encountered difference in routine analysis is the chromatographic isotope effect , where the analyte and its deuterated standard exhibit different retention times in liquid chromatography (LC).[4] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts, leading to weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[4] The magnitude of this shift is influenced by the number and position of deuterium atoms.[4]

While often minor, this retention time difference can become problematic in complex matrices where co-eluting components can cause ion suppression or enhancement. If the analyte and the internal standard elute at different times, they may experience different degrees of these matrix effects, leading to inaccurate quantification.[6]

Quantitative Physicochemical Differences

The substitution of hydrogen with deuterium results in measurable changes in several physicochemical properties. The following tables summarize some of these key differences.

Table 1: Molecular Weight

The most direct consequence of deuteration is an increase in molecular weight.

| Property | Analyte | Deuterated Standard |

| Molecular Weight | Increases by approximately 1.006 Da for each deuterium atom substituted for a hydrogen atom. |

Table 2: Chromatographic Retention Time

The following table provides examples of observed retention time differences between an analyte and its deuterated internal standard in reversed-phase liquid chromatography. A positive Δt_R indicates that the deuterated compound elutes earlier.

| Analyte | Deuterated Standard | Chromatographic Conditions | Retention Time (Analyte, min) | Retention Time (IS, min) | Δt_R (min) | Reference |

| Olanzapine | Olanzapine-d₃ | C18 column, acetonitrile/water gradient | 5.8 | 5.7 | 0.1 | [7] |

| Flurbiprofen | Flurbiprofen-d₈ | C18 column, acetonitrile/water gradient | 12.3 | 12.1 | 0.2 | [8] |

Table 3: Other Physicochemical Properties

Deuteration can also influence other fundamental physicochemical properties.

| Property | Observation | Example (Analyte vs. Deuterated) | Reference |

| Melting Point | Can be slightly lower for the deuterated compound. | Flurbiprofen: 114-116 °C vs. Flurbiprofen-d₈: 112-114 °C | [8] |

| Solubility | Can be altered; in some cases, solubility is increased. | Flurbiprofen solubility in water was increased by 2-fold upon deuteration. | [8] |

| Ionization Efficiency | Can differ, especially in the presence of matrix effects due to chromatographic shifts. In some cases, the deuterated compound may show a slightly different response. | A study on cinchona alkaloids showed up to a 15% difference in ion abundance between deuterated and non-deuterated complexes. | [9] |

Experimental Protocols

To characterize and manage the physicochemical differences between an analyte and its deuterated standard, a series of well-defined experiments are essential.

Protocol for Measuring Chromatographic Retention Time Shift

Objective: To accurately determine the difference in retention time between an analyte and its deuterated internal standard under specific chromatographic conditions.

Methodology:

-

Standard Preparation: Prepare a solution containing both the analyte and the deuterated internal standard at a known concentration in a suitable solvent.

-

LC-MS/MS Analysis:

-

Inject the standard solution onto the LC-MS/MS system.

-

Employ the intended chromatographic method (column, mobile phases, gradient, flow rate, and temperature).

-

Acquire data in a mode that allows for the simultaneous monitoring of both the analyte and the deuterated standard (e.g., selected ion monitoring or MRM).

-

-

Data Analysis:

-

From the resulting chromatograms, determine the retention time at the apex of the peak for both the analyte and the deuterated internal standard.

-

Calculate the retention time difference (Δt_R = t_R(analyte) - t_R(deuterated standard)).

-

Repeat the injection multiple times (n≥3) to assess the reproducibility of the retention time and the difference.

-

dot

Caption: Workflow for Measuring Retention Time Shift.

Protocol for Assessing Deuterium Exchange

Objective: To evaluate the stability of the deuterium label on the internal standard in the sample matrix and analytical solutions.

Methodology:

-

Sample Preparation:

-

Spike a known concentration of the deuterated internal standard into a blank biological matrix (e.g., plasma, urine).

-

Prepare a parallel sample by spiking the standard into the final reconstitution solvent.

-

-

Incubation:

-

Incubate both sets of samples under conditions that mimic the entire analytical workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).

-

Include a "time zero" sample that is processed immediately after spiking.

-

-

Sample Processing and Analysis:

-

Process all samples (time zero and incubated) using the established extraction method.

-

Analyze the processed samples by LC-MS/MS, monitoring for both the deuterated standard and the unlabeled analyte.

-

-

Data Interpretation:

-

Compare the peak area of the deuterated standard in the incubated samples to the time-zero sample. A significant decrease may indicate degradation or exchange.

-

Examine the chromatograms of the incubated samples for the appearance of the unlabeled analyte at the retention time of the standard, which is a direct indicator of H/D back-exchange.

-

dot

Caption: Workflow for Assessing Deuterium Exchange.

Conclusion

Deuterated internal standards remain an indispensable tool for achieving high-quality quantitative data in analytical sciences. Their ability to closely mimic the behavior of the analyte provides a level of accuracy that is often unmatched by other internal standards. However, it is crucial for researchers, scientists, and drug development professionals to be aware of the subtle yet significant physicochemical differences that arise from the substitution of hydrogen with deuterium.

Understanding and characterizing the kinetic and chromatographic isotope effects, as well as potential changes in other properties like solubility and melting point, are essential for robust method development and validation. By employing the experimental protocols outlined in this guide, researchers can proactively assess these differences and take appropriate steps to mitigate any potential impact on data quality. This informed approach ensures that deuterated standards are used to their full potential, reinforcing the integrity and reliability of analytical results.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effects observed during competitive binding chiral recognition electrospray ionization--mass spectrometry of cinchona alkaloid-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to Stable Isotope-Labeled Standards in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. Accurate and precise bioanalysis is the bedrock of reliable PK data, informing critical decisions from lead optimization to clinical dose selection. This technical guide provides an in-depth exploration of the pivotal role of stable isotope-labeled (SIL) standards in achieving the highest fidelity in quantitative bioanalysis.

The Principle of Isotope Dilution Mass Spectrometry: The Foundation of Accuracy

The use of SIL standards is intrinsically linked to the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of a SIL version of the analyte to the sample at the earliest stage of analysis. The SIL standard, being chemically identical to the analyte, acts as an ideal internal standard (IS). It experiences the same physical and chemical variations throughout the entire analytical workflow, including sample extraction, storage, and ionization in the mass spectrometer.

By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard, any variations are effectively normalized, leading to highly accurate and precise quantification. This is because any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL-IS, keeping their ratio constant.

The Unparalleled Advantages of Stable Isotope-Labeled Internal Standards

The superiority of SIL internal standards over other types of internal standards, such as structural analogs, is well-documented. The near-identical physicochemical properties of a SIL-IS to the analyte provide a level of analytical control that is unmatched.

Key Advantages:

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for effective normalization.

-

Compensation for Extraction Recovery Variability: Inconsistent recovery of the analyte during sample preparation is a significant source of error. The SIL-IS tracks the analyte's behavior throughout the extraction process, ensuring that any variability is accounted for in the final measurement.

-

Improved Precision and Accuracy: The use of SIL-IS consistently leads to higher precision (lower coefficient of variation) and accuracy (closer to the true value) in quantitative bioanalysis.

-

Enhanced Method Robustness: Methods employing SIL-IS are generally more robust and less susceptible to variations in experimental conditions.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize the performance of bioanalytical methods using stable isotope-labeled internal standards compared to analog internal standards.

Table 1: Comparison of Internal Standards for the Quantification of Everolimus by LC-MS/MS

| Performance Characteristic | Stable Isotope-Labeled IS (everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |

| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |

| Correlation with Independent Method (r) | > 0.98 | > 0.98 |

| Slope vs. Independent Method | 0.95 | 0.83 |

Table 2: Impact of Internal Standard on the Recovery of Lapatinib from Cancer Patient Plasma

| Internal Standard Type | Plasma Source | Recovery Range | Fold Variation |

| Isotope-Labeled (lapatinib-d3) | 6 different donors | Corrected for variability | N/A |

| Non-Isotope-Labeled (zileuton) | 6 different donors | 29% - 70% | 2.4-fold |

| Isotope-Labeled (lapatinib-d3) | 6 cancer patients (pretreatment) | Corrected for variability | N/A |

| Non-Isotope-Labeled (zileuton) | 6 cancer patients (pretreatment) | 16% - 56% | 3.5-fold |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for a typical pharmacokinetic study employing stable isotope-labeled standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs from plasma or serum samples.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibration standard, quality control, or unknown study sample).

-

Internal Standard Spiking: Add 10 µL of the stable isotope-labeled internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to precipitate the proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube or a 96-well plate.

-

Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortexing and Centrifugation: Vortex the reconstituted samples and centrifuge at 14,000 rpm for 5 minutes before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following provides a general LC-MS/MS method. Specific parameters will need to be optimized for the analyte of interest.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

Visualizing Workflows and Pathways

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing stable isotope-labeled standards.

Caption: A typical experimental workflow for a pharmacokinetic study using stable isotope-labeled internal standards.

Elucidating Metabolic Pathways: A Case Study of PNU-96391

Stable isotope-labeled compounds are invaluable for delineating metabolic pathways. By administering a labeled parent drug, metabolites can be confidently identified and their formation quantified. The following diagram illustrates the primary metabolic pathway of PNU-96391, which was characterized using stable isotope methodology.

Caption: The primary metabolic pathway of PNU-96391 to its N-despropyl metabolite (M1).

Conclusion

The use of stable isotope-labeled standards in conjunction with liquid chromatography-tandem mass spectrometry represents the gold standard for quantitative bioanalysis in pharmacokinetic studies. Their ability to effectively compensate for analytical variability, particularly matrix effects and inconsistent extraction recovery, provides a level of accuracy and precision that is unattainable with other internal standardization techniques. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is a critical step towards generating high-quality, reliable, and defensible pharmacokinetic data, ultimately facilitating more informed and successful drug development programs.

In-Depth Technical Guide to the Isotopic Purity of Fluticasone Propionate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Fluticasone propionate-d5, a deuterated analog of the potent synthetic corticosteroid, Fluticasone propionate. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Fluticasone propionate-d5 serves as a crucial internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Fluticasone propionate in biological matrices.[1][2] Its isotopic purity is a critical parameter that directly impacts the accuracy and reliability of such quantitative assays. This guide delves into the quantitative assessment of isotopic purity, the experimental protocols for its determination, and the underlying pharmacology of Fluticasone propionate.

Data Presentation: Isotopic Purity of Fluticasone Propionate-d5

The isotopic purity of a deuterated standard is defined by the extent of deuterium incorporation and the distribution of its isotopologues. The following table summarizes the quantitative data on the isotopic distribution of a commercially available Fluticasone propionate-d5 standard.

| Isotopologue | Notation | Relative Abundance (%) |

| Non-deuterated | d0 | 0.13 |

| Monodeuterated | d1 | 0.26 |

| Dideuterated | d2 | 1.24 |

| Trideuterated | d3 | 0.86 |

| Tetradeuterated | d4 | 9.04 |

| Pentadeuterated | d5 | 88.46 |

Table 1: Isotopic distribution of Fluticasone propionate-d5. Data is derived from a representative Certificate of Analysis.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like Fluticasone propionate-d5 relies on sophisticated analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment and distribution of labeled compounds.[3]

Instrumentation:

-

Liquid Chromatograph (LC) coupled with a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Methodology:

-

Sample Preparation: A stock solution of Fluticasone propionate-d5 is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution is further diluted to a working concentration suitable for MS analysis (e.g., 1 µg/mL).

-

Chromatographic Separation: The sample is injected into the LC system. A reversed-phase C18 column is typically used to separate the analyte from any potential impurities. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is employed.

-

Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in positive electrospray ionization (ESI+) mode. A full scan acquisition is performed over a mass range that includes the molecular ions of all possible isotopologues of Fluticasone propionate-d5.

-

Data Analysis: The mass spectrum of the Fluticasone propionate-d5 peak is analyzed. The relative abundance of each isotopologue (d0 to d5) is determined by integrating the peak area of its corresponding molecular ion ([M+H]+). The isotopic purity is then calculated based on the relative abundance of the desired d5 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy provides valuable information about the location of deuterium atoms within the molecule and can be used to confirm the structural integrity of the deuterated compound.[4][5]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Methodology:

-

Sample Preparation: A sufficient amount of Fluticasone propionate-d5 (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, DMSO-d6).

-

¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the successful labeling. The integration of the remaining proton signals can be used to estimate the degree of deuteration at specific sites.

-

²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms. The chemical shifts of these signals confirm the positions of the deuterium labels.

-

¹³C NMR Analysis: A carbon-13 NMR spectrum can also provide information about the deuteration. The carbon signals adjacent to the deuterium atoms will show characteristic splitting patterns (C-D coupling) and a slight upfield shift.

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway

Fluticasone propionate exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[6] The binding of Fluticasone propionate to the cytoplasmic GR triggers a cascade of events leading to the modulation of gene expression.

References

- 1. sciex.com [sciex.com]

- 2. veeprho.com [veeprho.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to Commercial Sourcing and Application of Fluticasone Propionate-d5 for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Fluticasone propionate-d5, a critical reagent for research and development. This deuterated analog of Fluticasone propionate serves as an invaluable internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. This document outlines key specifications from various suppliers, details its primary application in analytical methodologies, and provides standardized experimental protocols.

Commercial Suppliers and Product Specifications

Fluticasone propionate-d5 is available from several reputable suppliers catering to the research and pharmaceutical industries. The following tables summarize the key quantitative data for the products offered, facilitating a comparative assessment for procurement.

Table 1: General Product Specifications from Commercial Suppliers

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Simson Pharma Limited[1] | 1093258-28-6 | C₂₅H₂₆D₅F₃O₅S | 505.60 |

| Aquigen Bio Sciences[2] | 1093258-28-6 | C₂₅H₂₆D₅F₃O₅S | 505.6 |

| Cerilliant[3] | 1093258-28-6 | C₂₅H₂₆D₅F₃O₅S | 505.60 |

| LGC Standards[4] | 1093258-28-6 | C₂₅H₂₆D₅F₃O₅S | 505.60 |

| Pharmaffiliates[5] | 1093258-28-6 | C₂₅H₂₆D₅F₃O₅S | 505.60 |

| BDG Synthesis[6] | 80474-14-2 (unlabelled) | C₂₅H₂₆D₅F₃O₅S | 505.6 |

Table 2: Detailed Analytical Specifications from a Supplier's Certificate of Analysis (LGC Standards)

| Parameter | Specification | Result |

| Appearance | White to Off-White Solid | White to Off-White Solid |

| Purity (HPLC) | Report Result | 91.75% (at 240 nm) |

| Isotopic Purity | >95% | 96.8% |

| Isotopic Distribution | d0 = 0.13%, d1 = 0.26%, d2 = 1.24%, d3 = 0.86%, d4 = 9.04%, d5 = 88.46% | |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | |

| Storage Conditions | -20°C, Inert atmosphere |

Data is based on a specific lot and may vary. Researchers should always consult the lot-specific Certificate of Analysis.

Application in Bioanalytical Methods: An Internal Standard for LC-MS/MS

The primary application of Fluticasone propionate-d5 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Fluticasone propionate in biological matrices such as human plasma.[7][8] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby enhancing the accuracy and precision of the analytical method.[7]

Experimental Workflow for Quantification in Human Plasma

The following diagram illustrates a typical workflow for the quantification of Fluticasone propionate in human plasma using Fluticasone propionate-d5 as an internal standard.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of Fluticasone propionate-d5.

Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)

This protocol is adapted from a highly sensitive method for the quantification of Fluticasone propionate in human plasma.[9]

-

Sample Aliquoting: Transfer 500 µL of human K2EDTA plasma into a clean polypropylene tube.

-

Internal Standard Spiking: Add 50 µL of a 25 pg/mL solution of Fluticasone propionate-d3 (a similar deuterated standard) as the internal standard. Note: Fluticasone propionate-d5 can be substituted here with appropriate concentration adjustments.

-

Sample Pre-treatment: Subject the samples to protein precipitation followed by reverse-phase solid-phase extraction (SPE) using a C18 cartridge.

-

SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water followed by two washes with 25% methanol.

-

Elution: Elute the analyte and internal standard using dichloromethane.

-

Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines typical LC-MS/MS conditions for the analysis of Fluticasone propionate and its deuterated internal standard.[8][10]

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used (e.g., Reprosil Gold 100 C18, 2 µm, 100 x 2 mm).[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 1mM Ammonium Trifluoroacetate) and an organic solvent (e.g., Methanol or Acetonitrile) is typical.[8][11] For example, a mobile phase of Methanol: 1mM Ammonium Trifluoroacetate buffer (90:10 v/v) can be used.[8]

-

Flow Rate: A flow rate of 0.2 mL/minute is often employed.[8]

-

Injection Volume: Typically 10-20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8]

-

MRM Transitions:

-

Instrument Tuning: The mass spectrometer is tuned for optimal sensitivity for both the analyte and the internal standard.[8]

-

Logical Relationship for MRM-based Quantification

The following diagram illustrates the logical relationship in MRM-based quantification, where specific precursor ions are selected and fragmented to produce characteristic product ions for both the analyte and the internal standard.

Conclusion

Fluticasone propionate-d5 is a readily available and essential tool for researchers in drug development and bioanalysis. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable quantitative data for pharmacokinetic and other research applications. When selecting a supplier, it is crucial to consider the provided analytical data, such as purity and isotopic enrichment, to ensure the integrity of experimental results. The protocols outlined in this guide provide a solid foundation for the implementation of robust and sensitive bioanalytical assays for Fluticasone propionate.

References

- 1. Fluticasone propionate-D5 | CAS No- 1093258-28-6 | Simson Pharma Limited [simsonpharma.com]

- 2. Fluticasone Propionate D5 | CAS No: 1093258-28-6 [aquigenbio.com]

- 3. Fluticasone propionate-d5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. Fluticasone Propionate-d5 | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. bdg.co.nz [bdg.co.nz]

- 7. veeprho.com [veeprho.com]

- 8. ijrar.org [ijrar.org]

- 9. sciex.com [sciex.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Fluticasone Propionate: A Technical Guide to its Anti-Inflammatory Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone propionate (FP) is a potent synthetic trifluorinated glucocorticoid renowned for its significant topical anti-inflammatory activity, forming the cornerstone of treatment for asthma and allergic rhinitis.[1][2][3] Its therapeutic efficacy is rooted in a multifaceted mechanism of action at both the molecular and cellular levels. This is characterized by high-affinity binding to the glucocorticoid receptor (GR), subsequent modulation of gene expression through genomic pathways, and a broad-spectrum inhibition of inflammatory cells and mediators.[4][[“]] This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.

Pharmacodynamics: Receptor Binding and Potency

The anti-inflammatory power of a glucocorticoid is intrinsically linked to its interaction with the glucocorticoid receptor. Fluticasone propionate exhibits a superior pharmacodynamic profile compared to many other corticosteroids, which is defined by its high lipophilicity, high binding affinity for the GR, and prolonged duration of action at the receptor level.[1][6]

Receptor Binding Affinity and Kinetics

FP demonstrates a remarkably high affinity for the human glucocorticoid receptor.[7] Studies have shown it has an absolute affinity (Kd) of approximately 0.5 nM.[1][6][8] This high affinity is a result of a rapid association rate with the receptor and a distinctly slow dissociation rate.[1][9] The resulting steroid-receptor complex is exceptionally stable, with a half-life exceeding 10 hours, significantly longer than that of budesonide (~5 hours) or beclomethasone-17-monopropionate (17-BMP) (~7.5 hours).[1][9] This prolonged receptor occupancy is a key factor in its sustained anti-inflammatory effect.[9]

Table 1: Glucocorticoid Receptor (GR) Binding Characteristics

| Glucocorticoid | Absolute Affinity (Kd) (nmol/L) | Relative Receptor Affinity (RRA)* | Steroid-Receptor Complex Half-Life (hours) |

| Fluticasone Propionate (FP) | 0.5[1][6][8] | 1.5-fold > 17-BMP, 3-fold > Budesonide[1][6] | >10[1][6][9] |

| Beclomethasone-17-Monopropionate (17-BMP) | Not specified | Reference | ~7.5[1] |

| Budesonide | Not specified | 0.33x FP | ~5[1] |

| Dexamethasone | 9.36[9] | Not directly compared in this context | ~1[10] |

| Triamcinolone Acetonide | Not specified | 0.05x FP[1] | ~4[1] |

| Flunisolide | Not specified | 0.05x FP[1] | ~3.5[11] |

*Relative Receptor Affinity compared to Fluticasone Propionate, derived from multiple sources.

Molecular Mechanism of Action: The Genomic Pathway

Upon diffusing into the cell, fluticasone propionate binds to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex (including Hsp90) and its translocation into the nucleus.[2] Once in the nucleus, the FP-GR complex modulates gene expression primarily through two genomic mechanisms: transactivation and transrepression .[2][12]

Transrepression: Inhibition of Pro-Inflammatory Genes

Transrepression is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[13][14] The activated FP-GR complex interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[14][15] This protein-protein interaction prevents these transcription factors from binding to their DNA response elements, thereby inhibiting the transcription of a wide array of pro-inflammatory genes.[14] This leads to the reduced synthesis of:

-

Pro-inflammatory Cytokines: Interleukins (IL-1, IL-4, IL-5), and Tumor Necrosis Factor-alpha (TNF-α).[16][17][18]

-

Chemokines: Such as RANTES (Regulated upon Activation, Normal T-cell Expressed and Secreted).[13][14]

-

Adhesion Molecules: E-selectin and VCAM on endothelial cells.[10]

-

Inflammatory Enzymes: Such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).